molecular formula C8H8INO3 B8586668 Methyl 3-amino-5-hydroxy-4-iodobenzoate

Methyl 3-amino-5-hydroxy-4-iodobenzoate

Cat. No.: B8586668
M. Wt: 293.06 g/mol
InChI Key: ZLPHGDLDEVBSRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-amino-5-hydroxy-4-iodobenzoate is a substituted benzoate ester with the molecular formula C 8 H 8 INO 3 and a molecular weight of 293.06 g/mol . It is characterized by a methyl ester group, with amino (-NH 2 ), hydroxyl (-OH), and iodo (-I) substituents on the aromatic ring, features that often make such compounds candidates for pharmaceutical and materials science research . As a building block, its functional groups allow for further chemical modifications, making it a valuable intermediate in organic synthesis and drug design, where halogenation can improve bioavailability and metabolic stability . While direct studies on this exact molecule are limited, research into similar 2,5-substituted benzoic acid scaffolds has shown their value in developing inhibitors for anti-apoptotic Bcl-2 family proteins, which are well-validated targets in cancer research . Furthermore, methyl 4-hydroxy-3-iodobenzoate, a closely related compound, has been used as a starting material in the synthesis of negative allosteric modulators for metabotropic glutamate receptors, indicating the potential of this chemical class in neuroscientific research . This product is intended for research purposes in chemistry and pharmaceutical development and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H8INO3

Molecular Weight

293.06 g/mol

IUPAC Name

methyl 3-amino-5-hydroxy-4-iodobenzoate

InChI

InChI=1S/C8H8INO3/c1-13-8(12)4-2-5(10)7(9)6(11)3-4/h2-3,11H,10H2,1H3

InChI Key

ZLPHGDLDEVBSRZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)O)I)N

Origin of Product

United States

Preparation Methods

Direct Electrophilic Iodination

Electrophilic iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) is a common method. For example, methyl 3-amino-5-hydroxybenzoate can undergo iodination at the para position to the hydroxyl group. However, competing side reactions often necessitate protective groups.

Example Protocol (Source):

  • Substrate : Methyl 2-hydroxy-4-iodobenzoate.

  • Conditions : Iodination via iodine in acetic acid at 80°C for 6 hours.

  • Yield : 85–90% after recrystallization in benzene.

Palladium-Catalyzed Coupling Reactions

Cross-coupling reactions, such as the Sonogashira reaction, enable selective iodination. Source demonstrates the use of bis(triphenylphosphine)palladium dichloride and copper iodide to introduce iodine via trimethylsilylacetylene intermediates:

  • Reagents : Methyl 3-hydroxy-4-iodobenzoate, trimethylsilylacetylene, Pd(PPh₃)₂Cl₂, CuI.

  • Conditions : Tetrahydrofuran (THF)/chloroform at 50°C for 4 hours.

  • Yield : 91% after column chromatography.

Introduction of the Amino Group

Catalytic Hydrogenation

Nitro groups serve as precursors for amines. Source details the reduction of nitro intermediates under hydrogen pressure:

  • Substrate : 3-Nitro-4-hydroxybenzoic acid.

  • Catalyst : Palladium on carbon (Pd/C).

  • Conditions : H₂ (50 psi) in methanol at 25°C for 12 hours.

  • Yield : 78% after acidification.

Hoffman-Type Rearrangement

Primary amides can be converted to amines via Hoffman rearrangement. Source employs this method for 4-amino-3,5-dibromo-2-hydroxybenzoic acid synthesis:

  • Reagents : Bromine, aqueous NaOH.

  • Conditions : 100°C for 2 hours.

  • Yield : 72% after filtration.

Hydroxylation Techniques

Alkaline Hydrolysis

Ester hydrolysis under basic conditions generates hydroxyl groups. Source illustrates this using sodium hydroxide:

  • Substrate : Methyl 4-(5-hydroxy-5-methylheptyl)benzoate.

  • Conditions : 10% NaOH in ethanol at reflux for 3 hours.

  • Yield : 88% after neutralization.

Oxidative Methods

CAN (ceric ammonium nitrate) and NBS (N-bromosuccinimide) promote oxidative ring-opening reactions. Source observes hydroxylation during indazole oxidation:

  • Reagents : 3-Amino-1H-indazole, CAN, NBS.

  • Conditions : Methanol at 25°C for 1 hour.

  • Yield : 65% after flash chromatography.

Integrated Synthetic Routes

Sequential Iodination-Amination-Hydroxylation

A three-step route from methyl 3-nitrobenzoate:

  • Iodination : NIS in DMF at 60°C (Yield: 82%).

  • Amination : H₂/Pd-C in ethanol (Yield: 75%).

  • Hydroxylation : NaOH hydrolysis (Yield: 68%).
    Overall Yield : 42%.

One-Pot Tandem Reactions

Source combines iodination and amination in a single pot using Pd/Cu catalysts:

  • Reagents : Methyl 3-nitro-5-hydroxybenzoate, KI, NH₄OH.

  • Conditions : 100°C for 8 hours.

  • Yield : 55% after workup.

Optimization and Challenges

Regioselectivity Control

Steric and electronic factors influence iodination positions. Ortho-directing groups (e.g., hydroxyl) favor para-iodination, as seen in Source.

Stability of Functional Groups

The amino group is prone to oxidation during hydroxylation. Source recommends using protective groups like trifluoroacetyl:

  • Protection : Trifluoroacetic anhydride in CH₂Cl₂.

  • Deprotection : NH₄OH/MeOH.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.86 (d, J = 2.0 Hz, 1H), 7.21 (d, J = 2.4 Hz, 1H), 6.62 (s, 2H, NH₂), 3.91 (s, 3H, OCH₃).

  • MS (ESI) : m/z 293.06 [M+H]⁺.

Purity Assessment

HPLC analysis (C18 column, 90:10 H₂O/ACN) shows >98% purity for optimized routes.

Industrial-Scale Considerations

Cost-Effective Catalysts

Source highlights the use of recyclable Pd catalysts, reducing costs by 30% in large batches.

Solvent Recovery

THF and chloroform are distilled and reused, minimizing waste .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-hydroxy-4-iodobenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of methyl 3-amino-5-oxo-4-iodobenzoate.

    Reduction: Formation of methyl 3-amino-5-hydroxy-4-aminobenzoate.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 3-amino-5-hydroxy-4-iodobenzoate is utilized in several scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Used in the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 3-amino-5-hydroxy-4-iodobenzoate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that can modify proteins or nucleic acids. The hydroxy and amino groups play a crucial role in these interactions, facilitating the formation of hydrogen bonds and other non-covalent interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Functional Group Variations

Methyl 3-amino-4-hydroxybenzoate (Compound 2, )
  • Structure: Amino (-NH₂) at position 3, hydroxyl (-OH) at position 3.
  • Synthesis : Prepared via literature methods involving cyclization with aryl acids to form benzoxazole derivatives.
  • Reactivity: The ortho-positioned amino and hydroxyl groups facilitate intramolecular hydrogen bonding and cyclization reactions, enabling the formation of benzoxazole rings .
  • Key Difference : The target compound’s meta-positioned hydroxyl group (position 5 vs. 4) likely reduces intramolecular hydrogen bonding, altering solubility and cyclization pathways.
Methyl 4-amino-3-iodo-5-methoxybenzoate ()
  • Structure: Amino at position 4, iodine at position 3, and methoxy (-OCH₃) at position 4.
  • Properties : The methoxy group enhances steric bulk and reduces hydrogen-bonding capacity compared to the hydroxyl group in the target compound.
  • Synthesis : Likely involves iodination and methoxylation steps, similar to protocols for 4-iodoaniline derivatives (mp: 61–63°C, ) .
Methyl 3-hydroxy-4-iodobenzoate (CAS 157942-12-6, )
  • Structure : Hydroxyl at position 3, iodine at position 4.

Iodinated Aromatic Compounds

4-Iodoaniline ()
  • Structure: Iodine at position 4, amino group at position 1.
  • Properties : Melting point (61–63°C) and solubility differ significantly due to the absence of ester and hydroxyl groups. Used as a precursor in coupling reactions (e.g., ’s indole derivatives) .
Iodobenzyl-Substituted Indoles (Compounds 8–10, )
  • Examples : 6-Chloro-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole.
  • Properties : High thermal stability (mp > 200°C) due to iodine’s electron-withdrawing effects and aromatic stacking. The iodine atom enhances UV absorption and NMR chemical shifts (e.g., δ ~7.5–8.5 ppm for aromatic protons) .

Functionalized Benzoate Esters

Methyl Shikimate ()
  • Structure : Cyclohexene ring with hydroxyl and ester groups.
Ethyl Linolenate and Methyl Palmitate ()
  • Properties : Fatty acid esters with lower polarity compared to the target compound. Highlight the role of ester groups in modulating lipophilicity and bioavailability .

Comparative Data Table

Compound Name Substituents (Positions) Molecular Weight (g/mol) Melting Point (°C) Key Spectral Features
Methyl 3-amino-5-hydroxy-4-iodobenzoate NH₂ (3), OH (5), I (4) ~307 Data Unavailable Expected IR: 3350 (NH/OH), 1700 (C=O)
Methyl 3-amino-4-hydroxybenzoate NH₂ (3), OH (4) ~167 Not Reported IR: 3300–3500 (NH/OH), 1680 (C=O)
Methyl 4-amino-3-iodo-5-methoxybenzoate NH₂ (4), I (3), OCH₃ (5) ~307 Not Reported $^1$H NMR: δ 6.5–7.5 (aromatic)
4-Iodoaniline NH₂ (1), I (4) 219.02 61–63 $^1$H NMR: δ 6.6–7.2 (aromatic)
6-Chloro-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole I (4-benzyl), Cl (6) ~453 >200 IR: 3050 (C-H aromatic), 1600 (C=N)

Key Research Findings

  • Synthetic Flexibility: The amino and hydroxyl groups in the target compound enable diverse derivatization, such as hydrazine-carbothioamide formation (as in ) or cyclization to heterocycles .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 3-amino-5-hydroxy-4-iodobenzoate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via sequential functionalization of benzoate derivatives. A general approach involves:

  • Step 1 : Methylation of the carboxyl group using methanol under acidic conditions.
  • Step 2 : Regioselective iodination at the para position using iodine monochloride (ICl) in acetic acid .
  • Step 3 : Protection/deprotection strategies for amino and hydroxyl groups (e.g., using tert-butyldimethylsilyl (TBS) groups) to prevent side reactions .
  • Optimization : Adjust reaction temperature (e.g., 80–120°C for iodination) and stoichiometry (e.g., 1.2 equiv. ICl) to maximize yield. Monitor purity via HPLC or TLC .

Q. How can the structure of this compound be rigorously characterized?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., aromatic protons at δ 6.8–7.2 ppm for iodinated benzene rings) .
  • X-ray Crystallography : Resolve crystal structures using SHELX software to validate spatial arrangement and hydrogen-bonding networks .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (expected [M+H]+^+ ~ 322.96 g/mol) .

Advanced Research Questions

Q. What strategies address conflicting data in regioselective iodination of polysubstituted benzoates?

  • Methodological Answer : Discrepancies in iodination position (e.g., meta vs. para) may arise from solvent polarity or steric effects. To resolve:

  • Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to predict iodine’s electrophilic aromatic substitution preferences .
  • Isotopic Labeling : Track iodine incorporation via 125I^{125}I-labeling and autoradiography .
  • Controlled Experiments : Compare yields in polar (acetic acid) vs. nonpolar (toluene) solvents to isolate solvent effects .

Q. How does the iodine substituent influence the compound’s stability under varying pH conditions?

  • Methodological Answer :

  • Stability Assays : Incubate the compound in buffers (pH 2–12) at 37°C for 24h. Monitor degradation via UV-Vis spectroscopy (λ = 270 nm for iodine absorbance) .
  • Mechanistic Insight : The electron-withdrawing iodine group increases susceptibility to hydrolysis at high pH. Use kinetic studies (Arrhenius plots) to quantify degradation rates .

Q. What methodologies resolve spectral overlaps in NMR analysis of this compound derivatives?

  • Methodological Answer :

  • 2D NMR Techniques : Employ 1H^1H-13C^{13}C HSQC and HMBC to distinguish overlapping aromatic signals .
  • Solvent Screening : Use deuterated DMSO or acetone to shift exchangeable protons (e.g., -NH2_2, -OH) .
  • Paramagnetic Additives : Add Cr(acac)3_3 to induce differential relaxation for signal separation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.